1-Benzoimidazol-1-yl-3-phenyl-propenone

Medicinal Chemistry Synthetic Methodology Reactivity Profiling

1-Benzoimidazol-1-yl-3-phenyl-propenone (CAS 67200-57-1, synonym 3-(1H-benzimidazol-1-yl)-1-phenylprop-2-en-1-one) is an α,β-unsaturated carbonyl compound (chalcone class) featuring a benzimidazole heterocycle linked through its N-1 position to the propenone bridge. The structure embeds two privileged pharmacophores — the benzimidazole core (recognized for its broad-spectrum bioactivity) and the Michael-acceptor enone system — in a single conjugatable scaffold.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B10811778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoimidazol-1-yl-3-phenyl-propenone
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32
InChIInChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+
InChIKeySHUWQFLKYAKUGO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoimidazol-1-yl-3-phenyl-propenone: Key Intermediate for N-1 Benzimidazole-Chalcone Conjugates


1-Benzoimidazol-1-yl-3-phenyl-propenone (CAS 67200-57-1, synonym 3-(1H-benzimidazol-1-yl)-1-phenylprop-2-en-1-one) is an α,β-unsaturated carbonyl compound (chalcone class) featuring a benzimidazole heterocycle linked through its N-1 position to the propenone bridge . The structure embeds two privileged pharmacophores — the benzimidazole core (recognized for its broad-spectrum bioactivity) and the Michael-acceptor enone system — in a single conjugatable scaffold. Unlike the more extensively reported 2-substituted benzimidazole regioisomer, the N-1 connectivity places the imidazole nitrogen directly adjacent to the carbonyl, which modifies both the electrophilic character of the enone and the tautomeric equilibrium of the benzimidazole ring [1]. This electronic perturbation is the primary driver of reactivity differentiation that justifies non-interchangeable procurement of this specific isomer.

Why Generic 1-Benzoimidazol-1-yl-3-phenyl-propenone Substitution Fails: Regioisomeric and Substitution-Pattern Selectivity


Procurement of a generic ‘benzimidazole-chalcone’ without specifying the N-1 regioisomer carries a high risk of obtaining the 2-substituted congener (1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one, CAS 20224-10-6), which is the dominant variant in the literature and commercially more available. The two isomers differ fundamentally in their chemical behavior: the N-1 derivative possesses a more electrophilic carbonyl carbon owing to the electron-withdrawing character of the directly attached benzimidazole, whereas the 2-substituted analog delocalizes charge differently through the C-2 position and exhibits divergent cycloaddition reactivity [1]. Furthermore, class-wide structure–activity studies demonstrate that even minor substitution changes on the benzimidazole core or phenyl ring can shift IC₅₀ values by 3- to 5-fold in anticancer assays [2]. These electronic and steric differences mean that in any synthesis campaign, lead optimization program, or chemical biology probe development, the two isomers are not functionally interchangeable, and the choice of the correct regioisomer must be verified analytically before use.

Quantitative Differentiation Evidence for 1-Benzoimidazol-1-yl-3-phenyl-propenone Against Closest Structural Analogs


Regioisomer-Dependent Carbonyl Electrophilicity in Benzimidazolyl-Propenones

The N-1 regioisomer 1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one exhibits a distinct carbonyl ¹³C NMR chemical shift compared to the 2-substituted isomer. In the benzimidazolyl–phenylpropenone series, carbonyl carbons resonate between δ 187.9 and 195.5 ppm, with the N-1 derivative consistently appearing at the higher-frequency end of this range, reflecting greater carbonyl electrophilicity [1]. This translates experimentally into differential reactivity: N-1 benzimidazole chalcones form stable benzimidazolium N-ylides capable of undergoing [3+2] cycloaddition with activated alkynes or alkenes to yield pyrrolo[1,2-a]benzimidazole scaffolds [2], a reactivity manifold that is geometrically inaccessible to the 2-substituted regioisomer.

Medicinal Chemistry Synthetic Methodology Reactivity Profiling

Anticancer Potency of Unsubstituted Benzimidazolyl-Phenylpropenone Core Versus Clinical Standards

In a systematic panel of five human cancer cell lines, the non-hydroxylated parent benzimidazolyl–phenylpropenone (compound 4a, the closest characterized analog to the target compound) exhibited strong activity against HCT-116 colon cancer cells with an IC₅₀ of 1.48 µM, and moderate to strong activity against PC3 prostate (IC₅₀ 4.17 µM) and MDA-MB-231 breast cancer cells (IC₅₀ 1.48–4.17 µM) [1]. All derivatives in this class (IC₅₀ range 1.35–7.48 µM) proved superior to the CDK inhibitor Roscovitine, which was largely inactive across the panel (IC₅₀ > 10 µM in four of five lines), though less potent than Paclitaxel (IC₅₀ 0.001–0.04 µM) [1]. Importantly, the class exhibits a cancer-selective amplitude of 74–98% versus ≤50% on normal fibroblasts, a selectivity feature not observed with simple chalcones lacking the benzimidazole group [1].

Cancer Therapeutics Colon Cancer Cytotoxicity Screening

Anticancer Potency Differentiation Against 5-Fluorouracil in Colon Cancer Models

Benzimidazole-derived chalcones bearing aromatic amide substituents (a related N-1 series) demonstrated significantly superior antiproliferative activity against HCT116 colon cancer cells compared to the clinical agent 5-Fluorouracil (5-FU). Compounds 3, 6, 9, 14, 15, and 16 all exhibited IC₅₀ values substantially lower than 5-FU (IC₅₀ 94.63 µM) [1]. The mechanism involves upregulation of TP53 protein expression without inhibiting the MDM2–TP53 interaction, a distinct mode of action from DNA-damaging agents like 5-FU [1]. While the target compound lacks the aromatic amide extension, it serves as the direct synthetic precursor to this active series.

Antiproliferative TP53 Pathway Colorectal Cancer

Anthelmintic Activity Parity with Fenbendazole in Benzimidazolyl-Chalcone Hybrids

In a head-to-head anthelmintic evaluation, four benzimidazolyl-chalcone derivatives (2-substituted series) demonstrated activity nearly equal to the veterinary standard fenbendazole [1]. The 1-substituted counterpart (the target compound's connectivity pattern) presents an underexplored opportunity: computational docking indicates that N-1 benzimidazole chalcones interact favorably with DNA gyrase B (a validated anthelmintic target), with binding poses distinct from those of 2-substituted analogs [2]. Procurement of the N-1 isomer therefore enables exploration of target engagement modes that are not accessible with the more common 2-substituted series.

Anthelmintic Veterinary Medicine Parasitology

Dual-Action Antibacterial and Anti-Biofilm Activity in Benzimidazole-Chalcone Scaffolds

Bisbenzimidazole-chalcone hybrids exhibited antibacterial activity against E. coli comparable to ampicillin (MIC 31.25 µg/mL), with the added capability of inhibiting biofilm formation and eradicating preformed biofilms at sub-MIC concentrations [1]. Notably, molecular docking revealed that these hybrids engage DNA gyrase B with docking scores of −4.0 to −6.9 kcal/mol [1]. The N-1 benzimidazole-propenone monomer (the target compound) is the modular building block for constructing such hybrids and can be functionalized at the phenyl ring to introduce a second benzimidazole unit. Its simplified architecture also makes it suitable for fragment-based screening against gyrase targets.

Antimicrobial Resistance Biofilm Inhibition DNA Gyrase

Vendor-Independent Identity Confirmation and Quality Control Metrics

The compound is unambiguously identifiable by its CAS registry number 67200-57-1, molecular formula C₁₆H₁₂N₂O, and exact monoisotopic mass 248.0950 Da [1]. Critical purity and identity verification metrics that must accompany any procurement include: (i) ¹H NMR: ethylenic proton doublets at δ 7.50–8.50 ppm with J = 15.2–15.8 Hz confirming the trans (E) configuration [2]; (ii) ¹³C NMR: carbonyl signal at δ ~190–195 ppm [2]; (iii) HRMS confirming [M+H]⁺ = 249.1022. These metrics distinguish the N-1 isomer from the N-2 isomer (CAS 20224-10-6), which shows an identical molecular formula but a different fragmentation pattern and distinct aromatic proton coupling in ¹H NMR.

Quality Control Analytical Chemistry Procurement Verification

High-Value Application Scenarios for 1-Benzoimidazol-1-yl-3-phenyl-propenone


Scaffold for Colon and Prostate Cancer Lead Optimization Programs

The unsubstituted benzimidazolyl–phenylpropenone core (analog 4a) provides a validated starting point with quantified potency (IC₅₀ 1.48 µM against HCT-116 colon cancer) and established cancer-selective amplitude (74–98% vs ≤50% in fibroblasts) [1]. Procurement of 1-Benzoimidazol-1-yl-3-phenyl-propenone as the parent scaffold enables systematic SAR exploration by introducing hydroxyl, methoxy, nitro, or halogen substituents on the phenyl ring — modifications known to modulate IC₅₀ values by 3- to 5-fold within this series [1] — without the confounding variable of the 2-substituted regioisomer.

Gatekeeper Monomer for Pyrrolo[1,2-a]benzimidazole Library Synthesis via [3+2] Cycloaddition

The N-1 benzimidazole connectivity uniquely enables in situ generation of benzimidazolium N-ylides that undergo iron-catalyzed [3+2] cycloaddition with activated alkynes or alkenes to produce multisubstituted pyrrolo[1,2-a]benzimidazoles [1]. This reactivity manifold is geometrically inaccessible to the 2-substituted regioisomer. Procuring the correct N-1 isomer is therefore a strict requirement for any diversity-oriented synthesis campaign targeting this polycyclic heterocycle class, which has demonstrated bioactivity across anticancer, antimicrobial, and antiparasitic indications.

Precursor for TP53-Upregulating Anticancer Agents Targeting Colorectal Cancer

The 1-Benzoimidazol-1-yl-3-phenyl-propenone core serves as the direct synthetic precursor to aromatic amide-substituted benzimidazole chalcones that upregulate TP53 protein expression in HCT116 cells without inhibiting MDM2–TP53 interaction [1]. These derivatives show significantly superior antiproliferative activity compared to 5-fluorouracil (IC₅₀ 94.63 µM), representing a mechanistically novel therapeutic strategy for TP53 wild-type colorectal cancers [1]. Procurement of the parent compound enables this lead optimization pathway.

Modular Building Block for Dual-Action Anti-Biofilm Antibacterials

As a monomeric unit, 1-Benzoimidazol-1-yl-3-phenyl-propenone can be functionalized to construct bisbenzimidazole-chalcone hybrids that combine ampicillin-comparable antibacterial activity (MIC 31.25 µg/mL) with sub-MIC biofilm inhibition and eradication against E. coli [1]. The dual DNA gyrase A/B targeting (docking scores −3.4 to −6.9 kcal/mol) offers a therapeutic strategy against biofilm-associated infections that standard β-lactams cannot address [1]. Procurement enables fragment-based screening and hybrid construction programs.

Quote Request

Request a Quote for 1-Benzoimidazol-1-yl-3-phenyl-propenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.